molecular formula C27H34Cl3NO3 B14434706 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate CAS No. 79565-14-3

2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate

Cat. No.: B14434706
CAS No.: 79565-14-3
M. Wt: 526.9 g/mol
InChI Key: MPHRKUHLSJAABL-UHFFFAOYSA-N
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Description

2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate is an organic compound with the molecular formula C27H34Cl3NO3. This compound is a derivative of benzoic acid and is characterized by the presence of a trichlorophenyl group and a tetradecanoylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate typically involves the esterification of 2,4,5-trichlorophenol with 4-(tetradecanoylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trichlorophenyl 4-(tetradecanoylamino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichlorophenyl group may interact with hydrophobic pockets in proteins, while the tetradecanoylamino group can enhance membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trichlorophenyl group and a long-chain tetradecanoylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

79565-14-3

Molecular Formula

C27H34Cl3NO3

Molecular Weight

526.9 g/mol

IUPAC Name

(2,4,5-trichlorophenyl) 4-(tetradecanoylamino)benzoate

InChI

InChI=1S/C27H34Cl3NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(32)31-21-16-14-20(15-17-21)27(33)34-25-19-23(29)22(28)18-24(25)30/h14-19H,2-13H2,1H3,(H,31,32)

InChI Key

MPHRKUHLSJAABL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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